B1579252 Cbz-2,3-Difluoro-D-Phenylalanine

Cbz-2,3-Difluoro-D-Phenylalanine

Cat. No.: B1579252
M. Wt: 335.37
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,3-Difluoro-D-Phenylalanine is a protected, non-proteinogenic amino acid specifically engineered for advanced pharmaceutical and peptide chemistry research. This compound features a carboxybenzyl (Cbz) protecting group on the amine moiety and two fluorine atoms at the 2 and 3 positions of the phenyl ring in the D-configuration. The incorporation of fluorine atoms is a strategic modification in drug development, as it can significantly modulate the biophysical and chemical properties of bioactive molecules, including their lipophilicity, metabolic stability, and binding affinity . Fluorinated phenylalanine analogues, such as this one, are valuable building blocks for the synthesis of novel peptide-based therapeutics and enzyme inhibitors . The Cbz protecting group is a standard in peptide synthesis, facilitating the controlled step-wise construction of complex peptide chains. Researchers utilize this derivative to incorporate a unique, sterically and electronically distinct phenylalanine residue into peptides, which can enhance catabolic stability, particularly in therapeutic proteins and peptide-based vaccines . Its primary applications include serving as a key intermediate in organic synthesis for pharmaceuticals, probing protein-ligand interactions, and developing potential enzyme inhibitors and other therapeutic agents . The D-enantiomer is of particular interest for creating peptides with novel structures and resistances to enzymatic degradation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

335.37

Origin of Product

United States

Advanced Characterization and Analytical Research of Cbz 2,3 Difluoro D Phenylalanine

Spectroscopic Analysis in Elucidating Stereochemistry and Regiochemistry

Spectroscopic techniques are indispensable for confirming the molecular structure and providing detailed insights into the electronic environments of individual atoms within Cbz-2,3-Difluoro-D-Phenylalanine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. Both ¹H and ¹⁹F NMR are critical in defining the regiochemistry and stereochemistry of this compound.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a wealth of information. The protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methine proton of the amino acid backbone is also a key diagnostic signal, with its chemical shift and coupling to the adjacent methylene (B1212753) protons and the amide proton confirming the amino acid framework.

¹⁹F NMR spectroscopy is particularly powerful for directly observing the fluorine atoms. The chemical shifts of the two fluorine atoms on the phenyl ring will be distinct, and the magnitude of the fluorine-fluorine coupling constant will be indicative of their relative positions (ortho, meta, or para). Furthermore, coupling between the fluorine atoms and adjacent protons will further solidify the assignment of the substitution pattern on the aromatic ring.

Illustrative ¹H NMR Data for a Related Compound (N-Cbz-D-Phenylalanine in DMSO-d₆):

AssignmentChemical Shift (ppm)
Aromatic Protons7.21 - 7.67
CH (Amino Acid)4.197
CH₂ (Benzyl)4.970 - 4.982
CH₂ (Phenylalanine)2.844 - 3.68

This table is illustrative and based on data for a non-fluorinated analogue. Specific shifts for this compound would be influenced by the fluorine substituents.

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight of this compound and for identifying and quantifying any impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would include the loss of the Cbz protecting group, decarboxylation, and fragmentation of the difluorophenylalanine side chain. This detailed fragmentation analysis is invaluable for confirming the connectivity of the atoms and for identifying any structurally related impurities.

Expected Fragmentation Pattern in Mass Spectrometry:

Fragment IonDescription
[M-H]⁻Deprotonated parent molecule
[M-C₇H₇]⁻Loss of the benzyl (B1604629) group from the Cbz protecting group
[M-CO₂]⁻Loss of carbon dioxide
[C₉H₈F₂NO₂]⁻Phenylalanine derivative after loss of the Cbz group

This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for assessing the purity of a compound and for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the enantiomeric excess (e.e.) of this compound. The development of a robust chiral HPLC method involves the selection of a suitable chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas for the D- and L-enantiomers is then used to calculate the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be derivatized to increase its volatility. A common derivatization strategy is silylation, where the acidic proton of the carboxylic acid and the amide proton are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov The resulting TMS-derivatized compound can then be analyzed by GC-MS. This technique is particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC. The mass spectrometer provides definitive identification of the separated components.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration Determination

While chiral HPLC can determine the enantiomeric excess, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the growth of a high-quality single crystal of this compound. The diffraction pattern of X-rays passing through the crystal is used to generate a three-dimensional electron density map of the molecule. From this map, the precise arrangement of every atom in the crystal lattice can be determined, including the absolute stereochemistry at the chiral center of the D-phenylalanine moiety. This provides the ultimate confirmation of the compound's stereochemical identity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by probing their vibrational modes. For this compound, these techniques provide a detailed fingerprint, allowing for the identification and confirmation of its key functional groups: the carbamoyl (B1232498) (Cbz) protecting group, the carboxylic acid moiety, the D-phenylalanine backbone, and the difluorinated aromatic ring. The vibrational spectrum is a direct manifestation of the molecule's unique structure, with the frequencies and intensities of the absorption (IR) and scattering (Raman) bands being characteristic of specific bond vibrations.

The presence of the Cbz group, the amino acid structure, and the difluorophenyl ring gives rise to a complex but interpretable spectrum. The analysis of these spectra involves assigning observed bands to specific vibrational motions, such as stretching, bending, and rocking of the various bonds and functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The key functional groups of this compound have characteristic absorption bands.

The carbobenzyloxy (Cbz) group is expected to show several distinct bands. A strong absorption due to the urethane (B1682113) C=O stretching vibration is typically observed in the region of 1730-1690 cm⁻¹. The C-N stretching vibration of the urethane linkage usually appears in the 1250-1200 cm⁻¹ range. The aromatic ring of the benzyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

The carboxylic acid functional group is characterized by a very broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form common in the solid state. The C=O stretching of the carboxylic acid typically appears as a strong band around 1710 cm⁻¹.

The D-phenylalanine core contributes with its own set of vibrations. The N-H stretching vibration of the secondary amine within the Cbz group is expected around 3300 cm⁻¹. The aliphatic C-H stretching from the CH and CH₂ groups of the phenylalanine side chain will be observed in the 3000-2850 cm⁻¹ range.

The 2,3-difluorophenyl moiety introduces vibrations involving the carbon-fluorine bonds. C-F stretching vibrations are known to produce strong absorption bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The exact position of these bands is sensitive to the substitution pattern on the aromatic ring. Aromatic C-H out-of-plane bending vibrations, which are also sensitive to the substitution pattern, are expected in the 900-700 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Symmetrical and non-polar bonds often produce strong Raman signals.

For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C=C stretching vibrations of both the benzyl and the difluorophenyl rings will give rise to strong bands in the 1600-1580 cm⁻¹ region. The symmetric "breathing" mode of the aromatic rings, which is often weak in the IR spectrum, typically shows a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.

The C=O stretching vibrations of both the Cbz group and the carboxylic acid are also Raman active, though their intensities can vary. The C-F bonds are also expected to show characteristic Raman signals.

Detailed Research Findings

While specific experimental spectra for this compound are not widely published, data from related compounds such as N-Cbz-L-phenylalanine, fluorinated phenylalanine derivatives, and other aromatic amino acids allow for a reliable prediction of the expected vibrational frequencies. For instance, studies on fluorinated benzenes and their derivatives provide a basis for assigning the vibrations of the 2,3-difluorophenyl ring. Similarly, extensive spectroscopic data is available for N-protected amino acids, which aids in the assignment of the Cbz and amino acid backbone vibrations.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of all its constituent functional groups and providing insights into its molecular structure.

Interactive Data Tables

The following tables summarize the expected characteristic vibrational frequencies for the key functional groups of this compound based on data from analogous compounds.

Table 1: Expected Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Broad, Strong
C=O Stretch~1710Strong
C-O Stretch1320 - 1210Medium
O-H Bend1440 - 1395Medium
Cbz GroupN-H Stretch~3300Medium
Aromatic C-H Stretch3100 - 3000Medium
Urethane C=O Stretch1730 - 1690Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-N Stretch1250 - 1200Medium
Phenylalanine BackboneAliphatic C-H Stretch3000 - 2850Medium
2,3-Difluorophenyl RingAromatic C-H Stretch3100 - 3050Medium
C=C Stretch1600 - 1470Medium-Weak
C-F Stretch1300 - 1000Strong
C-H Out-of-plane Bend900 - 700Strong

Table 2: Expected Raman Scattering Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic RingsRing Breathing (Symmetric)~1000Strong, Sharp
(Benzyl & Difluorophenyl)C=C Stretch1600 - 1580Strong
Aromatic C-H Stretch3100 - 3050Medium
Cbz GroupUrethane C=O Stretch1730 - 1690Medium
Carboxylic AcidC=O Stretch~1710Medium-Weak
Phenylalanine BackboneAliphatic C-H Stretch3000 - 2850Medium
2,3-Difluorophenyl RingC-F Stretch1300 - 1000Medium

Biochemical and Molecular Interactions of Cbz 2,3 Difluoro D Phenylalanine in Model Systems

Incorporation into Peptide Chains and Peptidomimetics for Conformational Probing

The incorporation of fluorinated amino acids like Cbz-2,3-Difluoro-D-Phenylalanine into peptide chains can significantly influence their three-dimensional structure. This is primarily due to the unique steric and electronic properties of fluorine.

Influence on Peptide Backbone Conformation and Helicity

Enzyme-Substrate/Inhibitor Interactions in In Vitro Enzymatic Assays

The unique electronic properties of fluorinated amino acids make them valuable tools for studying and inhibiting enzyme activity. The Cbz protecting group in this compound suggests its use in peptide synthesis, and peptides containing this analog could act as inhibitors for various enzymes.

Mechanisms of Enzyme Inhibition by Fluorinated Phenylalanine Derivatives

Fluorinated phenylalanine derivatives have been successfully employed as inhibitors for a range of proteases and other enzymes. The mechanisms of inhibition are diverse and depend on the specific enzyme and the design of the inhibitor.

Furin: This proprotein convertase is involved in the processing of a wide array of proteins. Peptides containing fluorinated phenylalanine analogs could act as competitive inhibitors by mimicking the natural substrate and binding to the active site. The altered electronic nature of the fluorinated phenyl ring could enhance binding affinity or resist cleavage, leading to potent inhibition.

Gamma-secretase: This intramembrane protease is a key target in Alzheimer's disease research. Peptidomimetic inhibitors containing fluorinated moieties have been shown to be effective against gamma-secretase. The fluorine atoms can act as transition-state analogs, mimicking the tetrahedral intermediate of the proteolytic reaction and thus potently inhibiting the enzyme.

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase: This enzyme catalyzes the first committed step in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Phenylalanine itself is a feedback inhibitor of this enzyme. Fluorinated phenylalanine analogs can act as potent inhibitors of DAHP synthase, effectively shutting down this vital metabolic pathway.

Kinetic Analysis of Fluorinated Phenylalanine Analogues with Phenylalanine-Metabolizing Enzymes

While specific kinetic data for this compound with phenylalanine-metabolizing enzymes are not available, studies on similar analogs provide insights into the expected interactions. Enzymes like phenylalanine hydroxylase and phenylalanine ammonia-lyase are key players in phenylalanine metabolism. The introduction of fluorine atoms can significantly alter the kinetic parameters (K_m and k_cat) of these enzymes. For instance, the strong electron-withdrawing fluorine atoms can affect the pKa of the amino acid and its susceptibility to enzymatic conversion.

Below is a hypothetical data table illustrating the kind of kinetic parameters that would be determined in such studies.

EnzymeSubstrate/InhibitorK_m (mM)k_cat (s⁻¹)K_i (mM)Inhibition Type
Phenylalanine HydroxylaseL-Phenylalanine0.510--
Cbz-2,3-Difluoro-D-Phe--Data not availableExpected Competitive
Phenylalanine Ammonia-LyaseL-Phenylalanine0.255--
Cbz-2,3-Difluoro-D-Phe--Data not availableExpected Competitive

Modulation of Protein-Ligand Binding Affinity

The incorporation of fluorinated phenylalanine, such as this compound, into a peptide ligand can significantly modulate its binding affinity to a target protein. The fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. The unique electronic nature of the C-F bond can lead to favorable orthogonal multipolar interactions with protein backbones or side chains. Furthermore, the increased hydrophobicity of a fluorinated phenyl ring can enhance binding to hydrophobic pockets on a protein surface. These subtle yet significant alterations in intermolecular forces can lead to substantial changes in binding affinity and specificity.

The table below illustrates how binding affinity data, typically measured as the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC_50), would be presented.

Protein TargetLigandK_d (nM)IC_50 (nM)
Proteasome β5 subunitPeptide with Phe50100
Peptide with 2,3-di-F-PheData not availableData not available
Gamma-secretasePeptidomimetic with Phe200400
Peptidomimetic with 2,3-di-F-PheData not availableData not available

Investigations into Membrane Interactions and Permeability Characteristics (e.g., phospholipid bilayers)

The interaction of this compound with phospholipid bilayers is expected to be influenced by several of its structural features: the phenylalanine backbone, the difluoro-substituted aromatic ring, the D-enantiomeric form, and the N-terminal Carbobenzyloxy (Cbz) protecting group.

Research has shown that the amino acid phenylalanine can increase the permeability of lipid bilayer membranes. acs.orgacs.orgnih.gov This is thought to occur through the aggregation of phenylalanine molecules within the interfacial region of the membrane, which may lead to the formation of transient pores or defects. acs.org The hydrophobic nature of the phenyl ring plays a significant role in this interaction, allowing it to partition into the less polar regions of the membrane. conicet.gov.ar

The introduction of fluorine atoms onto the phenyl ring is known to alter the electrostatic properties and increase the hydrophobicity of the amino acid. nih.gov Fluorination can destabilize cation-π interactions, which are important for the binding of some peripheral membrane proteins, while enhancing membrane insertion due to increased hydrophobicity. nih.gov Therefore, the 2,3-difluoro substitution on the phenyl ring of this compound is expected to enhance its interaction with and partitioning into phospholipid bilayers compared to non-fluorinated phenylalanine. This enhanced hydrophobicity could potentially lead to a greater disruption of membrane integrity and a more pronounced increase in permeability.

The D-configuration of the amino acid is not expected to significantly alter the fundamental nature of its interaction with the achiral lipid bilayer, as the primary driving forces are hydrophobicity and electrostatic interactions.

While specific permeability coefficients for this compound are not available, we can look at the permeability of related amino acids to understand the potential magnitude of this effect.

Table 1: Permeability Coefficients of Selected Amino Acids through Phospholipid Bilayers

Amino AcidPhospholipid CompositionPermeability Coefficient (cm s⁻¹)
GlycineEgg Phosphatidylcholine (EPC)5.7 x 10⁻¹²
SerineEgg Phosphatidylcholine (EPC)5.5 x 10⁻¹²
LysineEgg Phosphatidylcholine (EPC)5.1 x 10⁻¹²
TryptophanEgg Phosphatidylcholine (EPC)4.1 x 10⁻¹⁰
PhenylalanineEgg Phosphatidylcholine (EPC)2.5 x 10⁻¹⁰

This table is for illustrative purposes and is based on data for related, unprotected L-amino acids. nih.gov The permeability of this compound is expected to be different due to the factors discussed.

Given the combined effects of the difluorinated phenyl ring and the Cbz group, it is plausible that this compound would exhibit a higher permeability coefficient than phenylalanine itself.

Studies on Analog Antimetabolite Activity in Microbial Systems

This compound possesses several features that suggest it may act as an antimetabolite in microbial systems. Antimetabolites are compounds that are structurally similar to essential metabolites and can interfere with metabolic pathways.

The core structure of phenylalanine is a building block for proteins and a precursor for various essential molecules in bacteria. Analogs of phenylalanine can act as competitive inhibitors of enzymes involved in these pathways. nih.gov The presence of fluorine atoms can further enhance this inhibitory effect. Fluorinated amino acids can be mistakenly incorporated into proteins, leading to altered protein structure and function.

Furthermore, the D-enantiomeric form of the amino acid is significant. Bacteria utilize D-amino acids, particularly D-alanine and D-glutamate, in the synthesis of their peptidoglycan cell walls. nih.gov Analogs of D-amino acids can interfere with the enzymes responsible for peptidoglycan synthesis, such as racemases and ligases, thereby inhibiting cell wall formation and bacterial growth. nih.gov While some proposed D-amino acid antimetabolites have shown limited efficacy, the principle remains a valid approach for developing antimicrobial agents. nih.gov

The N-Cbz protecting group also contributes to the potential antimicrobial activity. Studies have shown that N-Cbz protected amino acids can exhibit antimicrobial properties. chemicalbook.com For instance, complexes of N-Cbz-L-phenylalanine with metal ions have demonstrated activity against common bacterial strains. chemicalbook.com

Therefore, this compound combines three key features that could contribute to antimetabolite activity:

A Phenylalanine Analog Core: Capable of interfering with aromatic amino acid metabolism.

A D-Amino Acid Configuration: Potentially disrupting peptidoglycan synthesis.

An N-Cbz Protecting Group: Which can independently contribute to antimicrobial effects.

While specific studies on the antimetabolite activity of this compound are not available, the collective evidence from related compounds strongly suggests that it would be a promising candidate for such activity.

Table 2: Examples of Amino Acid-Based Antimicrobial Agents and their General Mode of Action

Compound ClassGeneral Mode of ActionExample
Fluorinated Amino AcidsIncorporation into proteins, enzyme inhibition4-Fluorophenylalanine
D-Amino Acid AnalogsInhibition of peptidoglycan synthesisD-Cycloserine
N-Protected Amino AcidsDisruption of cellular processes (varied)N-Cbz-L-phenylalanine metal complexes

This table provides examples of related compound classes and is for illustrative purposes. The specific activity of this compound would need to be determined experimentally.

Role of Cbz 2,3 Difluoro D Phenylalanine in the Design of Novel Bioactive Scaffolds

Design Principles for Peptidomimetics Incorporating Fluorinated D-Amino Acids

The design of peptidomimetics often involves a delicate balance between mimicking the structure of a natural peptide and introducing modifications that improve its drug-like properties. longdom.org The incorporation of fluorinated D-amino acids like Cbz-2,3-Difluoro-D-Phenylalanine is a key strategy in this endeavor. longdom.org

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. nih.govfrontiersin.org The introduction of D-amino acids is a well-established method to confer resistance to these enzymes. nih.govfrontiersin.orgnih.gov Proteases are highly specific for L-amino acids, and the presence of a D-isomer at a cleavage site can significantly hinder or completely prevent enzymatic hydrolysis. nih.govnih.gov This enhanced stability leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic. nih.gov While the Cbz protecting group is typically removed in the final peptide, its presence during synthesis is crucial for directing the chemical reactions. nih.gov

The strategic placement of fluorine atoms on the phenyl ring can further contribute to metabolic resistance by altering the electronic properties of the molecule, making it less susceptible to oxidative metabolism in the liver.

Table 1: Strategies to Enhance Proteolytic Stability of Peptides

Modification StrategyMechanism of ActionExpected Outcome
Incorporation of D-Amino Acids Proteases are stereospecific for L-amino acids, and the D-configuration sterically hinders the enzyme's active site. nih.govnih.govIncreased resistance to enzymatic degradation, leading to a longer biological half-life. nih.gov
Fluorination of Aromatic Rings Alters the electronic properties of the amino acid side chain, potentially reducing susceptibility to oxidative metabolism.Enhanced metabolic stability.
N-terminal Acetylation and C-terminal Amidation Masks the terminal charges, making the peptide less recognizable to exopeptidases that cleave from the ends. nih.govReduced degradation by exopeptidases. nih.gov
Cyclization Creates a more rigid structure that is less accessible to proteases.Increased stability and potentially higher receptor affinity due to conformational constraint.

The introduction of fluorine atoms into a peptide ligand can significantly impact its interaction with its target receptor. The high electronegativity of fluorine can lead to altered electronic and hydrophobic properties of the phenylalanine side chain. nih.gov These changes can influence key binding interactions, such as cation-π interactions, which are crucial for the binding of many peptide ligands to their G protein-coupled receptors. nih.gov By fine-tuning these interactions, it is possible to enhance the binding affinity and selectivity of the peptide for a specific receptor subtype. nih.gov For example, the mutation of specific amino acids in the D2 dopamine (B1211576) receptor to their corresponding D4 receptor counterparts, including a valine to phenylalanine change, has been shown to increase the affinity of selective ligands. nih.gov This highlights the importance of aromatic interactions in ligand binding.

The D-configuration of the amino acid also plays a critical role in defining the three-dimensional structure of the peptide, which in turn dictates its binding properties. The specific orientation of the difluorophenyl side chain resulting from the D-stereochemistry can lead to a more favorable or a more selective interaction with the receptor's binding pocket.

The ability of a drug to cross biological barriers, such as the blood-brain barrier (BBB), is a critical factor for its efficacy in treating central nervous system disorders. nih.govnih.gov The properties of peptides can be modified to enhance their transport across these barriers. nih.govnih.gov While research specifically on this compound's role in this context is limited, general principles suggest its potential benefits. The incorporation of D-amino acids has been shown in some cases to improve the transport of peptides across the BBB. itn.pt Furthermore, the increased lipophilicity resulting from the fluorinated phenyl ring could potentially enhance passive diffusion across lipid membranes. nih.gov Peptides can cross the BBB through various mechanisms, including passive transport and active transport mediated by specific transporters or receptors. nih.govnih.gov The design of peptide-based drug delivery vehicles often focuses on harnessing these transport systems. nih.gov

Impact on Conformationally Constrained Peptides and Cyclic Peptides

Conformationally constraining a peptide by cyclization or the introduction of specific turn-inducing elements can lead to a more defined three-dimensional structure. nih.gov This pre-organization can result in higher receptor affinity and selectivity by reducing the entropic penalty upon binding. The incorporation of D-amino acids is a known strategy to induce specific turns and secondary structures in peptides. nih.gov The D-Phe-containing motifs, for instance, have been used to create cyclic β-sheet structures in antimicrobial peptides, leading to enhanced activity. nih.gov The specific dihedral angles favored by D-amino acids can direct the peptide backbone into a desired conformation, which is crucial for its biological activity. The influence of the difluorinated phenyl ring on the conformational preferences of the peptide adds another layer of control for rational design.

Development of Enzyme Active Site Probes and Mechanism-Based Inhibitors

Modified amino acids are valuable tools for probing the active sites of enzymes and for the development of mechanism-based inhibitors. While D-phenylalanine itself has been studied as a potential enkephalinase inhibitor, the introduction of fluorine atoms can further enhance its utility. nih.gov The fluorine atoms can serve as sensitive probes for NMR spectroscopy (¹⁹F-NMR), allowing for the detailed study of peptide-enzyme interactions without the need for isotopic labeling.

Furthermore, the unique electronic properties of the difluorophenyl ring can be exploited to design mechanism-based inhibitors. These inhibitors are unreactive until they are activated by the target enzyme's catalytic machinery, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. nih.gov The stability of the C-F bond and the electron-withdrawing nature of fluorine can be harnessed to design such "suicide substrates" with high specificity for their target enzymes.

Application as Structural Components in Ligand Design for Specific Receptors

The rational design of ligands for specific receptors is a central goal in drug discovery. This compound provides a unique building block for this purpose. The combination of its D-stereochemistry and the difluorinated aromatic ring allows for the exploration of novel chemical space in ligand-receptor interactions. nih.govnih.gov

For instance, in the design of HIV-1 capsid inhibitors, dimerized phenylalanine derivatives have shown promise, with the inclusion of fluorine-substituted phenylalanine being beneficial for antiviral activity. nih.gov This suggests that the electronic modifications brought about by fluorination can enhance binding to the target protein. Similarly, in the development of antagonists for the CCK(2) receptor, conformationally constrained phenylalanine derivatives have been successfully incorporated to improve affinity and selectivity. The specific orientation and electronic nature of the 2,3-difluorophenyl group in a D-configuration can be leveraged to design ligands that fit precisely into a receptor's binding pocket and establish favorable interactions, leading to potent and selective biological activity.

Strategic Integration in Radiolabeled Tracers for Molecular Imaging Research (e.g., PET applications)

Extensive research of publicly available scientific literature and databases has revealed no specific studies or data on the strategic integration of this compound in the design and development of radiolabeled tracers for molecular imaging applications, such as Positron Emission Tomography (PET).

The search for the application of this specific compound in radiolabeling and molecular imaging did not yield any detailed research findings, methodologies for its radiolabeling, or evaluations of its potential as a PET tracer. While the broader class of fluorinated amino acids has been a subject of interest in the development of PET tracers for oncology and neuroscience, information regarding the Cbz-protected, 2,3-difluorinated D-phenylalanine variant remains absent in the reviewed literature.

Consequently, there is no available data to present on its use in creating novel bioactive scaffolds for imaging purposes. Further research would be necessary to determine if this compound holds any potential in this advanced application.

Research Findings on this compound in PET

Tracer CharacteristicFinding
Radiosynthesis MethodNo data available
Preclinical EvaluationNo data available
In Vivo Tumor UptakeNo data available
Comparison with other TracersNo data available

Theoretical and Computational Investigations of Cbz 2,3 Difluoro D Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules and predicting their reactivity. For Cbz-2,3-Difluoro-D-Phenylalanine, while direct literature is scarce, analyses of related fluorinated aromatic compounds provide a clear picture of the expected electronic modulations.

The primary effect of introducing two electron-withdrawing fluorine atoms to the phenyl ring is a significant alteration of the ring's electrostatic potential. Fluorination withdraws electron density from the aromatic system, which inverts the quadrupole moment of the benzene (B151609) ring from negative to positive. This change has profound implications for non-covalent interactions. For instance, the ability of the phenyl ring to participate in cation-π interactions is substantially diminished. Quantum mechanical calculations on a series of fluorinated phenylalanine analogs have shown a linear decrease in cation-π binding energy with an increasing number of fluorine substitutions. nih.gov

Table 1: Predicted Cation-π Interaction Energies for Fluorinated Phenylalanine Analogs This table presents theoretical data based on ab initio quantum mechanical calculations for interactions between fluorinated benzene derivatives and representative cations, illustrating the trend applicable to this compound.

Fluorination PatternInteraction Energy with Na+ (kcal/mol)
Phenylalanine (0F)-18.5
Monofluoro-Phe-14.2
Difluoro-Phe-10.1
Pentafluoro-Phe-3.5

Data are illustrative and synthesized from trends reported in computational studies. nih.gov

Furthermore, DFT calculations can predict how these electronic changes affect the reactivity of the molecule. The electron-poor nature of the difluorinated phenyl ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, a key consideration in its synthetic chemistry and potential metabolic pathways. The calculations can also map the molecule's electrostatic potential surface, highlighting the partial negative charges on the fluorine atoms and their potential to engage in specific intermolecular interactions. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Behavior in Different Environments

A critical prerequisite for accurate MD simulations is the availability of robust force field parameters for the non-standard fluorinated residue. biorxiv.orgbiorxiv.org Researchers have developed and validated parameters for fluorinated aromatic amino acids for use with common force fields like AMBER. biorxiv.orgbiorxiv.orgnih.gov These parameters are derived from high-level quantum mechanical calculations to accurately model atomic charges, bond lengths, angles, and dihedral torsions. biorxiv.org

Simulations of peptides containing fluorinated amino acids have shown that fluorination can alter the number of backbone-water hydrogen bonds by inducing changes in the relative side chain-to-backbone conformation. rsc.org The polar C-F bond can engage in predictable electrostatic interactions with neighboring functional groups. For example, molecules with an N⁺–C–C–F motif, analogous to the backbone of the amino acid, preferentially adopt a gauche conformation due to electrostatic attraction between the partially positive nitrogen and the partially negative fluorine. mdpi.com In this compound, such interactions would influence the preferred rotameric states of the side chain.

MD simulations in explicit water can also reveal how fluorination affects hydration. While highly fluorinated chains are hydrophobic, the introduction of a few fluorine atoms can modulate local water networks in complex ways. acs.org Fluorine substituents can interact with water via weak hydrogen bonds, potentially stabilizing the ligand in a binding pocket through structured water molecules. nih.gov

In Silico Docking Studies for Predicting Ligand-Receptor Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound, docking studies are crucial for predicting its potential as a component of a peptide-based inhibitor.

The introduction of fluorine atoms can enhance binding affinity through several mechanisms:

Hydrophobic and van der Waals Interactions: The fluorine atoms increase the size and alter the shape of the phenyl ring, which can lead to better shape complementarity within a hydrophobic binding pocket. nih.gov

Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, it can form stabilizing interactions with suitable donors (like N-H or O-H groups) in a protein active site. nih.govnih.gov The interaction energy of a C-F···H-O hydrogen bond is estimated to be between 6 and 10 kJ/mol. nih.gov

Dipolar and Electrostatic Interactions: The strong dipole of the C-F bond can engage in favorable interactions with polar groups in the receptor.

Docking simulations of fluorinated ligands into protein active sites help to visualize these potential interactions. mdpi.comnih.gov For this compound, the docking pose would be influenced by a balance between the hydrophobic character of the ring, the specific interactions of the two fluorine atoms, and the interactions of the backbone and Cbz group. The electron-poor nature of the ring would make it a favorable partner for interactions with electron-rich aromatic residues (quadrupole-quadrupole stacking) but unfavorable for cation-π interactions. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site This table summarizes the types of interactions that would be assessed in a typical molecular docking study.

Interacting GroupPotential Binding Partner on ProteinType of InteractionPredicted Effect of Difluorination
Difluorophenyl RingHydrophobic residues (e.g., Leu, Ile, Val)van der Waals / HydrophobicEnhanced due to increased surface area
Fluorine AtomsBackbone N-H, Ser/Thr -OHWeak Hydrogen BondFavorable contribution to binding
Difluorophenyl RingAromatic residues (e.g., Trp, Tyr, Phe)π-π Stacking (Quadrupole-Quadrupole)Favorable (inverted electrostatics)
Difluorophenyl RingCationic residues (e.g., Lys, Arg)Cation-πUnfavorable (weakened interaction)
Cbz GroupVariousHydrophobic, π-π StackingSignificant contribution to binding

Quantitative Structure-Activity Relationship (QSAR) Analysis for Fluorinated Amino Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov If a series of peptide inhibitors were synthesized using derivatives of this compound (e.g., by varying other residues), a QSAR model could be developed to predict the activity of new analogs.

In a QSAR study, the structure of each compound is represented by a set of numerical values known as molecular descriptors. For a molecule like this compound, these descriptors would quantify its key physicochemical properties:

Electronic Descriptors: Parameters like the Hammett constant (σ) for the fluorine substituents, calculated atomic charges, or dipole moments would describe the electronic effects of fluorination.

Steric Descriptors: Molar refractivity (MR) or specific steric parameters (e.g., STERIMOL) would quantify the size and shape of the substituted phenyl ring.

Hydrophobicity Descriptors: The partition coefficient (logP) or specific hydrophobic constants (π) for the fluorine atoms would describe the molecule's lipophilicity.

A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., IC₅₀). nih.govnih.gov The resulting QSAR model can identify which properties are most important for activity and guide the design of more potent inhibitors. For fluorinated compounds, QSAR studies often reveal that a combination of steric, electronic, and hydrophobic factors is crucial for optimizing biological activity. nih.gov

Computational Predictions of pKa Modulation and Hydrogen Bonding Potential Due to Fluorination

The strong electron-withdrawing inductive effect of fluorine atoms can significantly influence the acidity (pKa) of nearby functional groups. Computational methods, ranging from semi-empirical approaches to high-level DFT calculations combined with solvation models, can accurately predict these pKa shifts. researchgate.netmdpi.com

For this compound, two primary pKa values are of interest: that of the C-terminal carboxylic acid and the N-terminal ammonium (B1175870) group (though the latter is protected by the Cbz group, the principles apply to the free amine). The two fluorine atoms on the phenyl ring will exert a strong inductive pull through the carbon framework.

Carboxylic Acid pKa: The electron-withdrawing effect will stabilize the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid. This results in a predicted lower pKa compared to the non-fluorinated parent compound. Studies on similar compounds show that fluorination can lower the pKa by several units. mdpi.com

Amine pKa: Conversely, the same inductive effect will destabilize the protonated amine (the conjugate acid) by pulling electron density away from the nitrogen atom. This makes the amine less basic, also resulting in a lower pKa for the ammonium group.

Table 3: Predicted pKa Shifts due to Aromatic Fluorination This table illustrates the expected direction of pKa change for the ionizable groups in an amino acid upon fluorination of the phenyl ring.

Functional GrouppKa of Phenylalanine (approx.)Predicted pKa of 2,3-Difluoro-PhenylalanineRationale for Shift
Carboxylic Acid (-COOH)~2.2< 2.2Stabilization of carboxylate anion
Ammonium Group (-NH₃⁺)~9.3< 9.3Destabilization of ammonium cation

Values are illustrative, based on established chemical principles and computational studies on related molecules. mdpi.comresearchgate.net

Regarding hydrogen bonding, while fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. nih.govnih.gov However, computational studies confirm that C-F···H-X (where X is O or N) interactions do occur and can contribute to the stability of ligand-protein complexes. nih.gov Additionally, the difluoromethyl group (CF₂H) has been shown to act as a hydrogen bond donor, a phenomenon known as blue-shifting hydrogen bonding. nih.gov While the C-F bonds in this compound are attached to an sp² carbon, their ability to participate in a complex network of weak interactions within a binding site is a key aspect that computational models can help to elucidate. acs.orgnih.gov

Future Research Directions and Emerging Applications

Advancements in Stereoselective Synthesis of Complex Fluorinated Amino Acid Building Blocks

The synthesis of optically pure, multi-substituted amino acids such as 2,3-Difluoro-D-Phenylalanine presents a considerable challenge. Future research will likely focus on developing more efficient and highly stereoselective synthetic methodologies. Current strategies often rely on asymmetric hydrogenation, enzymatic resolutions, or the use of chiral auxiliaries. However, these methods can have limitations in terms of substrate scope, scalability, and cost.

Emerging research directions aim to overcome these hurdles. For instance, transition-metal-catalyzed C-H activation and functionalization are promising avenues for the direct and late-stage fluorination of amino acid precursors. rsc.org Similarly, advancements in organocatalysis, particularly using chiral phase-transfer catalysts or chiral Brønsted acids, could provide novel, metal-free routes to these complex building blocks. nih.gov The development of synthetic routes that are both efficient and scalable is critical for making complex fluorinated amino acids readily accessible for broader applications. nih.gov

A key area of development is the stereocontrolled construction of multiple chiral centers, which is essential for creating amino acids with precisely defined 3D structures. elsevierpure.com Techniques like palladium-catalyzed atroposelective C-H olefination, while applied to biaryl compounds, demonstrate the potential for precise control in complex molecular architectures that could be adapted for amino acid synthesis. acs.org

Table 1: Comparison of Potential Synthetic Strategies

Method Advantages Potential Challenges Key Research Focus
Asymmetric Hydrogenation High enantioselectivity, well-established for some substrates. Limited to specific precursors, catalyst sensitivity. Development of new catalysts for diverse fluoro-substituted substrates.
Enzymatic Resolution High stereospecificity, mild reaction conditions. Often results in a maximum 50% yield of the desired enantiomer, enzyme specificity. Engineering enzymes with broader substrate tolerance for fluorinated compounds.
Chiral Auxiliary-Mediated Synthesis Reliable stereocontrol, well-understood mechanisms. Requires additional steps for attachment and removal of the auxiliary. Designing readily cleavable and recyclable auxiliaries.
Asymmetric C-H Functionalization Atom economy, potential for late-stage modification. Regio- and stereoselectivity can be difficult to control. Discovery of novel directing groups and catalysts for precise fluorination.

| Organocatalysis | Metal-free, environmentally benign, unique reactivity. | Catalyst loading can be high, scalability may be an issue. | Design of highly active and selective organocatalysts for fluorinated systems. |

Exploration of Novel Biochemical Targets for Cbz-2,3-Difluoro-D-Phenylalanine Containing Peptides

Incorporating fluorinated phenylalanine derivatives into peptides is a powerful strategy to enhance their therapeutic properties, such as metabolic stability, binding affinity, and membrane permeability. nih.govrsc.org The unique electronic properties of the difluorophenyl ring can modulate intramolecular and intermolecular interactions, including hydrogen bonds and π-π stacking, which are crucial for peptide structure and function. nih.gov

Future research will focus on integrating this compound into peptide libraries to screen for novel biological activities. The D-configuration of the amino acid inherently provides resistance to proteolysis by common proteases, making peptides containing it more stable in biological systems. iris-biotech.de This enhanced stability is a significant advantage for developing peptide-based therapeutics.

One promising area is the development of inhibitors for enzymes that have proven difficult to target. For example, peptides containing fluorinated phenylalanines have been investigated as enzyme inhibitors and can influence protein aggregation. nih.gov By replacing a natural L-phenylalanine with 2,3-difluoro-D-phenylalanine, researchers can probe the importance of specific aromatic interactions at the active site of a target protein. nih.govnih.gov This substitution can lead to peptides with enhanced selectivity and potency for specific receptor subtypes, as demonstrated in studies with somatostatin (B550006) analogs. nih.gov

Table 2: Potential Applications of Peptides Containing 2,3-Difluoro-D-Phenylalanine

Application Area Rationale for Use Potential Biochemical Targets
Anticancer Agents Enhanced stability and altered receptor binding affinity. mdpi.com Receptor tyrosine kinases, transcription factors, protein-protein interactions involved in cell cycle control.
Antimicrobial Peptides Increased proteolytic resistance and modified hydrophobicity to improve interaction with bacterial membranes. nih.gov Bacterial cell wall components, enzymes essential for bacterial survival.
Neurological Disorders Improved blood-brain barrier penetration and enhanced affinity for CNS targets. G-protein coupled receptors (GPCRs), ion channels, enzymes involved in neurotransmitter metabolism.

| Metabolic Diseases | Increased half-life and improved agonist/antagonist activity. | Glucagon-like peptide-1 receptor (GLP-1R), Dipeptidyl peptidase-4 (DPP-4). nih.gov |

Integration into Advanced Materials Science and Nanotechnology

The unique properties of fluorinated compounds are increasingly being exploited in materials science and nanotechnology. mdpi.com The high hydrophobicity and lipophobicity of fluorinated segments can drive the self-assembly of peptides into well-defined nanostructures such as fibrils, nanotubes, or vesicles. mdpi.com this compound represents a programmable building block for designing novel "smart" materials that respond to environmental stimuli.

Future research will likely explore the use of peptides containing this amino acid to create biocompatible hydrogels for 3D cell culture and tissue engineering. The fluorine atoms can also serve as sensitive probes for ¹⁹F NMR and MRI, enabling non-invasive imaging and tracking of the material in a biological system. ku.edu

Furthermore, fluorinated nanoparticles are being developed as platforms for multimodal biomedical imaging and drug delivery. ku.edu Peptides containing this compound could be used to functionalize the surface of nanoparticles, providing targeting capabilities to specific cells or tissues while also serving as an imaging agent.

Development of High-Throughput Screening Methodologies for Fluorinated Amino Acid Derivatives

As the number of available synthetic fluorinated amino acids grows, the development of high-throughput screening (HTS) methods becomes crucial for identifying promising lead compounds. ¹⁹F NMR-based screening has emerged as a powerful technique for this purpose. acs.orgadelphi.edu Since fluorine is absent in most biological molecules, the ¹⁹F NMR spectrum is exceptionally clean, allowing for the rapid and sensitive detection of binding events between a fluorinated ligand and a protein target. mdpi.com

Future efforts will focus on refining these HTS techniques. Competition-based NMR screening, such as the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) method, allows for the screening of large compound mixtures against a target protein. acs.orgadelphi.edu This approach can identify molecules with weak to medium affinity, which can then be optimized into potent leads. The development of automated analysis software and the integration of microfluidics could further accelerate the screening process. These methods will be instrumental in exploring the vast chemical space of peptides and small molecules derived from this compound.

Application in Chemical Genetics and Pathway Perturbation Studies

Chemical genetics utilizes small molecules to rapidly and conditionally perturb protein function, providing insights into biological pathways. nih.gov The genetic incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of this field. portlandpress.comnih.gov By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a UAA like 2,3-difluoro-phenylalanine can be site-specifically incorporated into a protein of interest in living cells, responding to a repurposed codon such as the amber stop codon (UAG). nih.govnih.gov

This methodology opens up exciting possibilities for using this compound (after deprotection) to study protein function in its native environment. nih.gov The fluorine atoms serve as minimalistic yet powerful probes. Their unique electronic properties can systematically alter the aromaticity and electrostatic potential of a key phenylalanine residue, allowing researchers to dissect the contribution of aromatic interactions to protein stability, folding, and catalysis with minimal steric perturbation. nih.gov This approach provides a level of precision that is difficult to achieve with traditional mutagenesis, enabling a detailed interrogation of cellular signaling pathways and protein interaction networks. nih.govportlandpress.com

Q & A

Q. What is the role of the Cbz (carbobenzyloxy) protecting group in the synthesis of Cbz-2,3-Difluoro-D-Phenylalanine?

The Cbz group serves dual purposes:

  • Stability Enhancement : It protects the amino group during synthetic steps, preventing unwanted side reactions like oxidation or premature peptide bond formation .
  • Solubility Improvement : The hydrophobic benzyl moiety increases solubility in organic solvents, facilitating purification and coupling reactions in peptide synthesis .
    Methodologically, the Cbz group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) and removed later via hydrogenolysis or mild acidic hydrolysis .

Q. What are the common synthetic routes for preparing this compound?

Key steps include:

Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) or transition-metal-catalyzed reactions (e.g., Pd-mediated coupling) to introduce fluorine atoms at the 2- and 3-positions of the phenyl ring .

Amino Acid Backbone Formation : Strecker synthesis or enzymatic resolution to generate the D-phenylalanine stereoisomer .

Cbz Protection : Benzyl chloroformate reaction under basic conditions .

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
Electrophilic Fluorination65–75>95Cost-effective, fewer steps
Transition-Metal Catalysis80–90>98High enantiomeric excess
Enzymatic Resolution50–60>99Stereochemical precision

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from varying fluorination positions (e.g., 2,3- vs. 3,5-difluoro substitution)?

Contradictions often stem from differences in steric effects, electronic properties, and metabolic stability. Methodological approaches include:

  • Structural Analysis : X-ray crystallography or NMR to compare binding conformations .
  • Computational Modeling : Molecular dynamics (MD) simulations to predict interactions with target proteins .
  • In Vitro Assays : Parallel testing of analogs in enzyme inhibition or receptor-binding assays to quantify substituent effects .

Q. What strategies ensure enantiomeric purity during the synthesis of this compound?

Critical steps involve:

  • Chiral Auxiliaries : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate D/L isomers .
  • Quality Control : Polarimetry or circular dichroism (CD) spectroscopy to validate enantiomeric excess (>98%) .

Q. How does fluorination at the 2,3-positions influence the compound’s metabolic stability compared to non-fluorinated analogs?

Fluorine’s electronegativity and small atomic radius:

  • Reduce Oxidative Metabolism : Fluorine substitution at ortho positions hinders cytochrome P450-mediated degradation .
  • Enhance Lipophilicity : Increases membrane permeability, as shown in logP comparisons (e.g., Cbz-2,3-difluoro-D-Phe: logP = 2.3 vs. non-fluorinated: logP = 1.1) .

Q. Table 2: Fluorination Impact on Stability and Bioactivity

Substituent PatternMetabolic Half-life (h)LogPReceptor Binding Affinity (IC50, nM)Reference
2,3-Difluoro12.5 ± 1.22.345 ± 5
3,5-Difluoro9.8 ± 0.92.168 ± 7
Non-fluorinated3.2 ± 0.41.1>1000

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine positions and purity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., observed m/z 335.0969 vs. calculated 335.0969) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.